![molecular formula C5H9NO3S B3010722 Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- CAS No. 80900-79-4](/img/structure/B3010722.png)
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" does not appear to be directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of related propanoic acid derivatives, which can be informative for understanding similar compounds. The first paper discusses the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are synthesized with high yields under specific conditions that prevent unfavorable reactions . The second paper describes the synthesis of a propanoic acid derivative designed to improve chemical stability and liposolubility, with its crystal structure analyzed through X-ray diffraction .
Synthesis Analysis
The synthesis of related propanoic acid derivatives involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, with a catalytic amount of iron dust at 60 degrees Celsius for 2 hours . This method yields high percentages of the desired product while avoiding the hydrogenolysis of bromine on the thiophene nucleus, which can be an issue in other conditions. Additionally, the N-formylation of the prepared 3-(heteroaryl)alanine is achieved using a mixture of formic acid and acetic anhydride, resulting in high yields of the formylated product .
Molecular Structure Analysis
While the molecular structure of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" is not provided, the crystal structure and stereochemistry of a related compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been determined through X-ray single crystal diffraction analysis . This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interactions of the compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-". However, the synthesis methods described for related compounds suggest that these propanoic acid derivatives can undergo further chemical transformations, such as N-formylation, which can be used to modify the chemical properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" are not directly discussed in the provided papers. However, the synthesis of a propanoic acid derivative with improved chemical stability and liposolubility indicates that modifications to the propanoic acid structure can significantly alter its properties . The ability to hydrolyze and release bioactive compounds also suggests potential applications in drug delivery or prodrug design.
Aplicaciones Científicas De Investigación
Anticancer Activity
Propanoic acid derivatives have shown significant promise in anticancer research. A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of a related compound, observing notable in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Anti-inflammatory Properties
Reddy et al. (2010) explored the synthesis of propanoic acid analogues with different amino acids, which exhibited appreciable anti-inflammatory activity in rat models (Reddy, T. R. Reddy, & Raju, 2010).
Corrosion Inhibition
Gupta et al. (2016) studied cysteine-based Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, for their corrosion inhibition properties on mild steel, demonstrating high efficiency and protective film formation (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Synthetic Applications
Orlinskii (1996) described the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the production of biologically active thiazanones (Orlinskii, 1996). Crossley and Stamford (1994) developed a ring-fragmentation route to synthesize the anticapsin skeleton, demonstrating the versatility of propanoic acid derivatives in complex organic syntheses (Crossley & Stamford, 1994).
Oxidation Studies
Liu et al. (2021) investigated the oxidation of 1-propanol to propionic acid, indicating the potential of propanoic acid derivatives in green chemistry applications (Liu, Yu, Yuan, Xie, & Yu, 2021).
Polymorphism and Structural Studies
Podjed and Modec (2022) conducted a structural study of amino alcohol salts with quinaldinate, providing insight into the hydrogen bonding and polymorphism in propanoic acid derivatives (Podjed & Modec, 2022).
Mecanismo De Acción
Target of Action
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, is a complex compound with potential therapeutic applications. It’s worth noting that propanoic acid and its derivatives are commonly used as antimicrobial food additives, suggesting potential targets could be microbial cells .
Mode of Action
Propanoic acid, a related compound, is known to act as an antimicrobial agent, suggesting that this compound may interact with microbial cells to inhibit their growth or survival .
Biochemical Pathways
Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Related compounds such as propanoic acid are known to have antimicrobial effects, suggesting that this compound may also have similar effects .
Propiedades
IUPAC Name |
3-oxo-3-(2-sulfanylethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFGOHJVMBEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



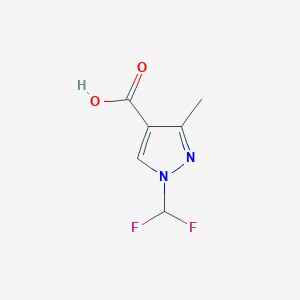

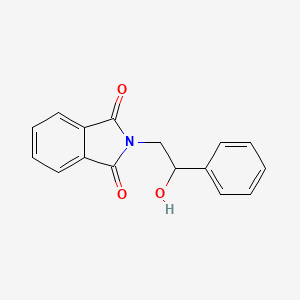
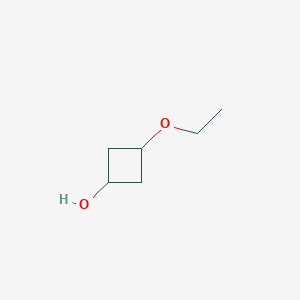
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)
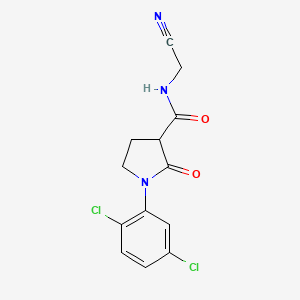
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)
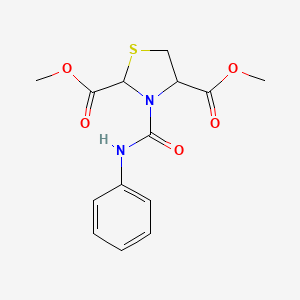
![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)